molecular formula C12H16N2 B13774610 5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole

5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole

Cat. No.: B13774610
M. Wt: 188.27 g/mol
InChI Key: MKUXDSJGWAZBFR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry for developing new therapeutic agents. This compound is part of a class of molecules known for their diverse biological activities. Benzimidazole derivatives have demonstrated potent antitubercular activity by targeting MmpL3, a crucial transmembrane transporter in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate, a precursor for essential cell wall components like trehalose dimycolate (TDM). Inhibition of MmpL3 disrupts the integrity of the mycobacterial cell envelope, making this compound a promising scaffold for combating multidrug-resistant tuberculosis . Furthermore, structural analogues featuring the 5,6-dimethyl-benzimidazole core have shown promising antitumor properties . Research indicates that such compounds can exhibit powerful inhibitory activities against a range of human cancer cell lines, including HL-60 (myeloid leukemia), SMMC-7721 (liver cancer), and MCF-7 (breast cancer). The activity is often enhanced by specific N-substitutions on the imidazole ring, which can influence the compound's ability to induce cell cycle arrest and apoptosis . Beyond these applications, the broader family of 1H-benzo[d]imidazole derivatives is actively studied for its antibacterial and antifungal potential against a variety of Gram-positive and Gram-negative bacteria, positioning them as valuable tools in the fight against antimicrobial resistance . This compound is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

5,6-dimethyl-1-propylbenzimidazole

InChI

InChI=1S/C12H16N2/c1-4-5-14-8-13-11-6-9(2)10(3)7-12(11)14/h6-8H,4-5H2,1-3H3

InChI Key

MKUXDSJGWAZBFR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C=C(C(=C2)C)C

Origin of Product

United States

Synthetic Methodologies for 5,6 Dimethyl 1 Propyl 1h Benzo D Imidazole and Its Analogs

Strategies for Benzimidazole (B57391) Ring Formation

The construction of the benzimidazole scaffold is a well-established area of heterocyclic chemistry, with several reliable methods available for the synthesis of 5,6-dimethylbenzimidazole. These methods typically start from 4,5-dimethyl-1,2-phenylenediamine or its precursors.

Reductive Cyclization Approaches via 1,2-Diaminobenzenes

Reductive cyclization is a powerful one-pot method for the synthesis of benzimidazoles from o-nitroanilines. This approach combines the reduction of a nitro group to an amine with the subsequent cyclization with an aldehyde or its equivalent. For the synthesis of 5,6-dimethylbenzimidazole derivatives, this would involve the reductive cyclization of a suitably substituted 4,5-dimethyl-2-nitroaniline.

A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄), which efficiently reduces the nitro group in the presence of an aldehyde, leading to the in-situ formation of the benzimidazole ring. This method is advantageous due to its operational simplicity and the use of readily available starting materials. The reaction proceeds by the reduction of the nitro group to an amino group, which then condenses with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and aromatization yield the final benzimidazole product.

Another approach involves the catalytic hydrogenation of o-nitroanilines. For instance, the reduction of N-substituted piperazin-1-yl nitroaniline derivatives can be achieved using 10% Pd/C under a hydrogen atmosphere to yield the corresponding diamine, which can then be cyclized. nih.gov

Starting MaterialReagents and ConditionsProductYield (%)
4,5-Dimethyl-2-nitroaniline and PropionaldehydeNa₂S₂O₄, Ethanol/Water, Heat2-Ethyl-5,6-dimethyl-1H-benzo[d]imidazoleNot specified
N-substituted piperazin-1-yl nitroaniline10% Pd/C, H₂ (40 psi), EtOAc:MeOH (4:1)Diamine intermediate>90

Condensation Reactions with Aldehydes and Carboxylic Acids

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a traditional and widely used method for benzimidazole synthesis, often referred to as the Phillips-Ladenburg synthesis when carboxylic acids are used. colab.wsresearchgate.netresearchgate.netsemanticscholar.org

The reaction of 4,5-dimethyl-1,2-phenylenediamine with an appropriate aldehyde, such as propionaldehyde, in the presence of an oxidizing agent or a catalyst, leads to the formation of the corresponding 2-substituted benzimidazole. Various oxidizing agents can be employed, including sodium metabisulfite (Na₂S₂O₅). acs.org The reaction of 4,5-dimethyl-1,2-diaminobenzene with 2-pyridinecarboxaldehyde in ethanol has been shown to yield the corresponding benzimidazole derivative. nih.gov

Alternatively, the condensation with carboxylic acids, like propionic acid, typically requires acidic conditions and elevated temperatures to facilitate the dehydration and cyclization process. This method is particularly useful for the synthesis of 2-alkyl-substituted benzimidazoles.

DiamineAldehyde/Carboxylic AcidReagents and ConditionsProductYield (%)
4,5-dimethyl-1,2-phenylenediamine2-pyridinecarboxaldehydeEthanol, Room Temperature, 24h5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzimidazole29.7
o-phenylenediaminesBenzaldehydesNa₂S₂O₅, Ethanol/Water (9:1), Room Temperature, 2h2-(substituted-phenyl)benzimidazolesHigh

Catalytic Cyclization Methods for Benzimidazole Ring Synthesis

Modern synthetic methods often employ catalysts to improve reaction efficiency, reduce reaction times, and promote milder reaction conditions. Various catalytic systems have been developed for benzimidazole synthesis. These include both metal-based and metal-free catalysts.

For instance, the condensation of o-phenylenediamines with aldehydes can be catalyzed by various Lewis or Brønsted acids. The use of catalysts can enhance the rate of both the initial condensation to form the Schiff base and the subsequent cyclodehydration to the benzimidazole ring. While specific catalytic examples for the synthesis of 5,6-dimethyl-1-propyl-1H-benzo[d]imidazole are not prevalent in the literature, general methods using catalysts for benzimidazole formation are readily applicable.

N-Alkylation Strategies for Propyl Group Introduction

Once the 5,6-dimethylbenzimidazole core is synthesized, the final step is the introduction of the propyl group at one of the nitrogen atoms. Since 5,6-dimethylbenzimidazole is a symmetrical molecule, alkylation will result in a single N-substituted product.

Direct N-Propylation Techniques (e.g., using n-propyl iodide)

Direct N-alkylation is a straightforward and common method for the introduction of an alkyl group onto a benzimidazole ring. This typically involves the reaction of 5,6-dimethylbenzimidazole with an alkylating agent such as n-propyl iodide, n-propyl bromide, or n-propyl tosylate in the presence of a base.

The base serves to deprotonate the N-H of the benzimidazole, generating a more nucleophilic benzimidazolide anion, which then attacks the alkylating agent in a nucleophilic substitution reaction. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

BenzimidazoleAlkylating AgentBase and SolventConditionsProductYield (%)
5,6-dimethylbenzimidazolen-propyl iodideNaH, THFRoom TemperatureThis compoundNot specified
5,6-dimethylbenzimidazolen-propyl bromideK₂CO₃, DMFHeatThis compoundNot specified

Regioselective Alkylation in Multi-substituted Benzimidazoles

While 5,6-dimethylbenzimidazole is symmetrical, the principles of regioselective alkylation are crucial when dealing with unsymmetrically substituted benzimidazole analogs. The position of N-alkylation (N1 vs. N3) can be influenced by several factors, including the electronic and steric effects of the substituents on the benzimidazole ring, the nature of the alkylating agent, the base, and the solvent used.

In general, for unsymmetrical benzimidazoles, the alkylation often occurs at the more sterically accessible and/or more nucleophilic nitrogen atom. The use of different bases and solvents can modulate the position of alkylation. For instance, the use of sodium hydride in THF often favors alkylation at the N1 position in many substituted indazoles, a related heterocyclic system. beilstein-journals.org The regioselectivity of N-alkylation of 1,3-azoles has been shown to be influenced by the use of organomagnesium reagents, which can direct the alkylation to the more sterically hindered nitrogen. nih.gov

For multi-substituted benzimidazoles, a careful selection of reaction conditions is necessary to achieve the desired regioselectivity. The interplay of steric hindrance and electronic effects of the substituents on the benzene (B151609) ring will dictate the preferred site of alkylation.

Introduction of Dimethyl Substituents at the 5,6-Positions

The incorporation of dimethyl groups at the 5 and 6 positions of the benzimidazole ring is a critical step in the synthesis of the target compound. This is typically achieved by starting with a precursor that already contains these methyl groups, which simplifies the synthetic route and avoids potential issues with regioselectivity that can arise from attempting to methylate the benzene portion of the benzimidazole core directly.

Precursor Synthesis Involving Dimethyl-substituted Phenylenediamines

The most direct method for synthesizing 5,6-dimethylated benzimidazoles is through the cyclocondensation of a corresponding substituted o-phenylenediamine (B120857). For the target compound, the key precursor is 4,5-dimethyl-1,2-phenylenediamine. sigmaaldrich.comnih.gov This diamine serves as the foundational building block, providing the benzene ring with the desired methyl substituents already in place.

The synthesis of 4,5-dimethyl-1,2-phenylenediamine can be achieved through various routes. One common method involves the nitration of o-xylene, followed by the separation of the desired 4,5-dinitro-o-xylene isomer and its subsequent reduction to the diamine. An alternative approach involves the methylation of p-toluidine. Once 4,5-dimethyl-1,2-phenylenediamine is obtained, it can be reacted with a variety of reagents to form the imidazole (B134444) portion of the molecule. For instance, condensation with formic acid or its derivatives will yield 5,6-dimethyl-1H-benzo[d]imidazole. medchemexpress.com

Sequential Functionalization Strategies for 5,6-Dimethyl Incorporation

While less common for this specific substitution pattern due to the availability of the dimethyl-phenylenediamine precursor, sequential functionalization strategies can also be employed to introduce methyl groups onto the benzimidazole core. These methods typically involve electrophilic aromatic substitution reactions on a pre-formed benzimidazole ring. However, these reactions can often lead to a mixture of products, making purification challenging.

Recent advancements have explored tandem reactions that combine transfer hydrogenation with α-methylation using methanol as both a hydrogen and a C1 source, catalyzed by transition metals like manganese. acs.org Although this has been demonstrated for α-methylation of ketones, similar principles could conceptually be adapted for the methylation of aromatic systems under specific catalytic conditions. Another approach involves a sequential modification strategy, which has been used to construct crystalline benzimidazole covalent organic frameworks with a high degree of polymerization. researchgate.netkaust.edu.sa

Optimization of Reaction Conditions and Yields

The N-alkylation of the benzimidazole ring system is a crucial step in the synthesis of this compound. The efficiency of this reaction is highly dependent on the chosen conditions, and significant research has been dedicated to optimizing these parameters to maximize yields and minimize side products.

The N-alkylation of benzimidazoles is generally accomplished by reacting the benzimidazole with an alkyl halide, in this case, a propyl halide such as 1-bromopropane or 1-iodopropane. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and cesium carbonate. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) being frequently used.

Recent eco-friendly approaches have utilized propylene carbonate as both the alkylating agent and the solvent under neat conditions. mdpi.com Phase transfer catalysis (PTC) has also been employed to facilitate the alkylation of benzimidazole derivatives, often using reagents like tetra-n-butylammonium bromide (TBAB) as the catalyst.

The reaction temperature and time are also key variables that need to be optimized. For less reactive alkyl halides, heating may be necessary to drive the reaction to completion. researchgate.net For example, the N-alkylation of 5,6-dimethylbenzimidazole with a methallyl group was conducted in THF at 60°C for three days. researchgate.net Microwave and ultrasound irradiation have also been explored as methods to accelerate the reaction and improve yields. researchgate.net

Table 1: Optimization of N-Alkylation Conditions for Benzimidazoles
ParameterConditionEffect on Yield/Reaction RateReference
BaseK₂CO₃, NaH, Cs₂CO₃Increases nucleophilicity of benzimidazole nitrogen. researchgate.net
SolventDMF, Acetonitrile, THFPolar aprotic solvents are generally effective. researchgate.net
TemperatureAmbient to elevated (e.g., 55-80°C)Higher temperatures can increase the rate for less reactive halides. researchgate.net
CatalystPhase Transfer Catalysts (e.g., TBAB)Can enhance reaction rates in biphasic systems. researchgate.net
MethodConventional Heating, Microwave, UltrasoundMicrowave and ultrasound can reduce reaction times. researchgate.net

Purification and Isolation Techniques for N-Propylated Benzimidazoles

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

A common initial step is a work-up procedure, which typically involves quenching the reaction and then partitioning the product between an organic solvent and an aqueous layer to remove inorganic salts and other water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.

For further purification, column chromatography on silica gel is a widely used and effective technique. nih.govacs.org A suitable eluent system, often a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol, is chosen to achieve good separation of the desired product from impurities. acs.org The progress of the purification can be monitored by thin-layer chromatography (TLC).

Crystallization is another powerful purification method, provided the compound is a solid at room temperature and a suitable solvent can be found. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Recrystallization may be repeated to achieve higher purity.

The final, purified product is typically characterized by various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and sometimes infrared (IR) spectroscopy, to confirm its structure and purity. nih.govacs.org

Table 2: Common Purification Techniques for N-Alkylated Benzimidazoles
TechniqueDescriptionTypical Application
Aqueous Work-up/ExtractionPartitioning the product between an organic and aqueous phase to remove water-soluble impurities.Initial purification step after reaction completion.
Column ChromatographySeparation based on differential adsorption of compounds onto a stationary phase (e.g., silica gel).Primary method for separating the product from starting materials and byproducts. nih.govacs.org
Crystallization/RecrystallizationPurification of solids based on differences in solubility.Final purification step to obtain a highly pure, crystalline product.
Thin-Layer Chromatography (TLC)Used to monitor the progress of a reaction and the separation during column chromatography.Analytical tool to guide the purification process.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole, a full suite of one-dimensional and multi-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

Detailed ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the benzimidazole (B57391) core, the aliphatic protons of the N-propyl substituent, and the methyl groups on the benzene (B151609) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.

The aromatic region is simplified due to the substitution pattern. The proton at the 2-position of the imidazole (B134444) ring (H-2) typically appears as a singlet furthest downfield, a result of its position between two nitrogen atoms. The protons on the benzene ring, H-4 and H-7, also appear as singlets because they lack adjacent protons for spin-spin coupling. The two methyl groups at positions 5 and 6 are expected to be chemically equivalent or very similar, likely producing a single sharp singlet.

The N-propyl group gives rise to three distinct signals. The methylene (B1212753) protons attached directly to the nitrogen atom (N-CH₂) appear as a triplet. The subsequent methylene protons (-CH₂-) present as a multiplet (typically a sextet), and the terminal methyl protons (-CH₃) appear as a triplet. The coupling constant (J), representing the interaction between neighboring protons, is typically around 7 Hz for alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.0 s (singlet) -
H-4 ~7.5 s (singlet) -
H-7 ~7.4 s (singlet) -
N-CH₂- ~4.1 t (triplet) ~7.2
-CH₂- ~1.8 m (multiplet/sextet) ~7.4
Propyl -CH₃ ~0.9 t (triplet) ~7.4

Comprehensive ¹³C NMR Signal Correlation and Structural Confirmation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The assignments are confirmed by the chemical shifts and further supported by two-dimensional NMR data. Aromatic and heteroaromatic carbons resonate in the downfield region (110-155 ppm), while aliphatic carbons of the propyl and methyl groups appear in the upfield region (< 50 ppm).

The carbon at the 2-position (C-2) is characteristically shifted downfield. The quaternary carbons of the benzimidazole ring system (C-3a, C-5, C-6, C-7a) can be distinguished from the protonated carbons (C-4, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a direct correlation in an HSQC spectrum. The carbons of the propyl group and the two methyl groups on the benzene ring are found at significantly higher fields.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~143
C-3a ~135
C-4 ~115
C-5 ~132
C-6 ~132
C-7 ~118
C-7a ~140
N-CH₂- ~45
-CH₂- ~23
Propyl -CH₃ ~11

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, the key COSY correlation would be within the N-propyl group, showing connectivity between the N-CH₂ protons, the central -CH₂- protons, and the terminal -CH₃ protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It allows for the definitive assignment of each protonated carbon by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

The N-CH₂ protons of the propyl group showing correlations to the C-2 and C-7a carbons, confirming the site of alkylation.

The H-2 proton showing correlations to the quaternary carbons C-3a and C-7a.

The aromatic protons H-4 and H-7 showing correlations to the methyl carbons (5-CH₃ and 6-CH₃) and other carbons within the benzene ring, confirming their positions.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide additional structural information. journalijdr.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.govrsc.org For this compound (C₁₂H₁₆N₂), the calculated molecular weight is 188.27 g/mol . The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 189.13.

When fragmentation is induced (e.g., in MS/MS experiments), a characteristic pathway for N-alkylated benzimidazoles is the loss of the alkyl substituent. researchgate.net A potential fragmentation could involve the loss of propene (C₃H₆, mass of 42 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 147, corresponding to the protonated 5,6-dimethyl-1H-benzo[d]imidazole.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. This technique is highly effective for assessing the purity of the synthesized compound and identifying any volatile impurities or byproducts from the reaction. mdpi.commdpi.com

Using electron ionization (EI), a harder ionization technique than ESI, the mass spectrum typically shows a molecular ion peak (M⁺˙) and a more extensive fragmentation pattern. scispace.com The molecular ion for this compound would be observed at m/z 188. A major fragmentation pathway under EI conditions is the cleavage of the bond beta to the benzimidazole nitrogen (benzylic-type cleavage), resulting in the loss of an ethyl radical (•C₂H₅, mass of 29 Da). This would produce a stable, resonance-delocalized cation at m/z 159, which is often the base peak in the spectrum.

Table 3: List of Chemical Compounds

Compound Name
This compound

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure of this compound by identifying its constituent functional groups and their vibrational modes. Due to the scarcity of direct experimental spectra for this specific compound in the reviewed literature, the following analysis is based on established data for the benzimidazole core, N-alkylated derivatives, and related substituted analogues.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The key distinguishing feature of N-alkylation in the benzimidazole ring is the disappearance of the N-H stretching vibration, typically observed in the 3400-3200 cm⁻¹ region for unsubstituted benzimidazoles. mdpi.com Concurrently, the introduction of the propyl group gives rise to aliphatic C-H stretching vibrations.

Key Expected Vibrational Frequencies:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the benzene ring are anticipated in the range of 3100–3000 cm⁻¹. Studies on similar benzimidazole structures have noted these peaks. acs.org For instance, a detailed study of a complex containing the 5,6-dimethyl-1H-benzo[d]imidazole ring identified this specific vibration at 3106 cm⁻¹. mdpi.com

Aliphatic C-H Stretching: The propyl group introduces sp³-hybridized C-H bonds, which are expected to show symmetric and asymmetric stretching absorptions in the 2992–2838 cm⁻¹ region. acs.org

C=N and C=C Stretching: The conjugated system of the benzimidazole ring contains both C=N (imidazole) and C=C (benzene) bonds. These vibrations are characteristic of the heterocyclic aromatic structure and typically appear in the 1670–1522 cm⁻¹ range. acs.orgnih.gov

The following interactive table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional GroupReference
Aromatic C-H Stretch3100 - 3000Benzene Ring C-H acs.orgmdpi.com
Aliphatic C-H Stretch2992 - 2838Propyl Group C-H acs.org
C=N Stretch1670 - 1608Imidazole Ring acs.org
C=C Stretch1591 - 1522Aromatic Ring acs.orgnih.gov

Raman Spectroscopy for Vibrational Mode Analysis

The Raman spectrum is expected to be dominated by vibrations of the benzimidazole core due to its higher polarizability compared to the propyl chain. Research based on Density Functional Theory (DFT) calculations and experimental data for benzimidazole-containing pesticides has identified key characteristic peaks for the core structure. researchgate.net These intense bands are useful for identifying the benzimidazole moiety in various molecular contexts.

Expected Characteristic Raman Peaks:

Ring Breathing Mode: A strong, sharp peak often observed around 1015 cm⁻¹ is characteristic of the benzimidazole ring breathing vibration. researchgate.net

Imidazole Ring Vibrations: A prominent band near 1265 cm⁻¹ is typically assigned to vibrations involving the imidazole portion of the fused ring system. researchgate.net

Aromatic Ring Stretching: An intense peak around 1595 cm⁻¹ corresponds to the C=C stretching modes within the benzene ring. researchgate.net

These characteristic peaks provide a spectral fingerprint for the benzimidazole core of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, offering information on its conjugated system and luminescent properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dictated by the π-electron system of the benzimidazole core.

The primary electronic transitions observed in benzimidazoles are π → π* transitions, which are characteristic of conjugated aromatic systems. mdpi.comresearchgate.net Studies on various N-alkylated benzimidazoles confirm these findings. For instance, a comprehensive analysis of N-Butyl-1H-benzimidazole, a close structural analogue, revealed experimental absorption peaks around 248 nm and 295 nm. nih.gov Similarly, other research on diverse benzimidazole derivatives reports absorption maxima in the range of 347 to 355 nm. nih.gov

Computational studies on a derivative of 5,6-dimethyl-1H-benzo[d]imidazole have assigned absorption peaks at 252 nm and 339 nm to π → π* and n → π* transitions. mdpi.com The electron density in the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) is primarily localized on the benzimidazole ring, confirming that the electronic transitions are contained within this chromophore. mdpi.com

The following table outlines the typical electronic transitions and their expected absorption maxima (λmax) for the this compound scaffold.

Electronic TransitionExpected λmax Range (nm)ChromophoreReference
π → π~245 - 255Benzimidazole Ring mdpi.comnih.gov
π → π~290 - 355Benzimidazole Ring nih.govnih.gov
n → π*~330 - 340Imidazole N lone pair mdpi.com

Fluorescence Spectroscopy for Luminescent Properties and Environmental Sensitivity

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Benzimidazole and its derivatives are known to exhibit fluorescence, a property that is often sensitive to the molecular environment. researchgate.netnih.gov

While specific emission data for this compound is not documented in the reviewed sources, the inherent fluorescent nature of the benzimidazole core suggests that the compound is likely to be luminescent. The fluorescence properties, including the emission maximum and quantum yield, would be influenced by the solvent polarity and the presence of interacting species. For example, the fluorescence of benzimidazole derivatives is often studied in the context of their binding to biological macromolecules like DNA, where changes in emission intensity can indicate molecular interactions. nih.gov The study of these properties would be essential for applications in molecular sensing and biological imaging.

X-ray Diffraction Crystallography for Solid-State Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases and the scientific literature did not yield a solved crystal structure for this compound. However, the structures of closely related compounds have been reported, offering insights into the likely solid-state characteristics.

For example, the crystal structure of 5,6-dimethyl-1H-benzimidazol-3-ium nitrate (B79036) reveals a planar benzimidazole cation. nih.gov In this and other related structures, the crystal packing is often governed by hydrogen bonds (if N-H is present) and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net

For this compound, it is anticipated that the benzimidazole core would be largely planar. In the solid state, the molecular packing would be influenced by van der Waals forces and potential C-H···π interactions involving the propyl chain and the aromatic system. The conformation of the propyl group relative to the plane of the benzimidazole ring would be a key structural feature.

Determination of Molecular Conformation and Torsion Angles

Without experimental data, the precise molecular conformation and torsion angles of this compound remain undetermined. Generally, for N-alkylated benzimidazoles, the planarity of the benzimidazole ring system is a key feature. The conformation of the molecule would be significantly influenced by the orientation of the N-propyl group relative to this planar ring system.

Key torsion angles that would define the conformation include:

The angle describing the rotation around the N1-C(propyl) bond.

The angles defining the conformation of the propyl chain itself (C-C-C-H).

Computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical predictions for these parameters. For instance, a DFT study on a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, revealed a twisted conformation with a significant dihedral angle between the benzimidazole and pyrimidine (B1678525) mean planes. semanticscholar.org This suggests that the propyl group in this compound would likely adopt a conformation that minimizes steric hindrance with the benzimidazole core.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The potential for intermolecular interactions in the solid state can be inferred from the molecular structure.

Hydrogen Bonding: As this compound lacks a hydrogen atom on either of the imidazole nitrogen atoms (a key hydrogen bond donor in unsubstituted or N3-protonated benzimidazoles), its capacity to form strong N-H···N or N-H···O hydrogen bonds is limited. However, weak C-H···N or C-H···π interactions involving the alkyl and aromatic C-H bonds and the nitrogen atoms or the π-system of the benzimidazole ring are possible. Studies on other benzimidazole derivatives have shown the importance of such weak hydrogen bonds in their supramolecular assembly.

π-π Stacking: The planar, aromatic benzimidazole core is well-suited for π-π stacking interactions. In the solid state, molecules would likely arrange to facilitate face-to-face or offset stacking of the aromatic rings, contributing to the stability of the crystal lattice. The distance between stacked rings is typically in the range of 3.3–3.8 Å. The presence and geometry of such interactions have been observed in the crystal structures of many benzimidazole derivatives. semanticscholar.org

Supramolecular Assembly in Crystalline States

In the absence of specific crystallographic data, any depiction of the supramolecular assembly remains speculative. For example, a study on 5,6-dimethyl-1H-benzo[d]imidazol-3-ium, in a complex salt, revealed a 2D-net framework assembled by O–H···O and N–H···O hydrogen bonds, highlighting the importance of available hydrogen bond donors and acceptors in directing the supramolecular structure. researchgate.netnih.gov

Reactivity and Derivatization Chemistry of 5,6 Dimethyl 1 Propyl 1h Benzo D Imidazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The two methyl groups at positions 5 and 6, along with the fused imidazole (B134444), direct incoming electrophiles primarily to the 4- and 7-positions of the benzimidazole (B57391) ring. These positions are ortho to one methyl group and meta to the other, and also adjacent to the imidazole ring.

Nitration: The introduction of a nitro group (-NO2) onto the benzene ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction is expected to yield a mixture of 4-nitro- and 7-nitro-5,6-dimethyl-1-propyl-1H-benzo[d]imidazole. The exact ratio of these isomers would depend on the reaction conditions.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). This reaction would also be expected to produce a mixture of 4- and 7-halo-substituted derivatives.

Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO3H), is typically performed with fuming sulfuric acid. The resulting sulfonic acid derivatives are valuable intermediates for the synthesis of other functionalized compounds.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming carbon-carbon bonds on aromatic rings. nih.gov While these reactions are generally applicable to activated benzene rings, the presence of the basic imidazole nitrogen can lead to complications due to its coordination with the Lewis acid catalyst. This can be circumvented by using a large excess of the catalyst or by employing alternative, milder methods.

A summary of potential electrophilic aromatic substitution reactions is presented in the table below.

ReactionReagentsPotential Products
NitrationHNO₃, H₂SO₄4-Nitro-5,6-dimethyl-1-propyl-1H-benzo[d]imidazole and 7-Nitro-5,6-dimethyl-1-propyl-1H-benzo[d]imidazole
BrominationBr₂, FeBr₃4-Bromo-5,6-dimethyl-1-propyl-1H-benzo[d]imidazole and 7-Bromo-5,6-dimethyl-1-propyl-1H-benzo[d]imidazole
ChlorinationCl₂, AlCl₃4-Chloro-5,6-dimethyl-1-propyl-1H-benzo[d]imidazole and 7-Chloro-5,6-dimethyl-1-propyl-1H-benzo[d]imidazole
SulfonationFuming H₂SO₄5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole-4-sulfonic acid and this compound-7-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-5,6-dimethyl-1-propyl-1H-benzo[d]imidazole and 7-Acyl-5,6-dimethyl-1-propyl-1H-benzo[d]imidazole

Reactions at the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole ring of this compound contains two nitrogen atoms, designated as N1 and N3. The N1 position is already substituted with a propyl group. The N3 nitrogen, however, possesses a lone pair of electrons and is nucleophilic, making it a key site for various chemical transformations.

Alkylation and Quaternization: The N3 atom can readily react with electrophiles such as alkyl halides. nih.gov This reaction leads to the formation of a quaternary imidazolium (B1220033) salt. For instance, treatment with methyl iodide would yield 1,3-dimethyl-5,6-dimethyl-1-propyl-1H-benzo[d]imidazolium iodide. These quaternary salts are ionic liquids and can have interesting properties and applications.

N-Oxide Formation: The N3 nitrogen can also be oxidized to form an N-oxide. This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. acs.orgresearchgate.net The resulting N-oxides are useful intermediates in synthesis, as the N-oxide group can activate the imidazole ring for further reactions and can also be subsequently removed.

The following table summarizes the key reactions at the N3 position.

ReactionReagentsProduct Type
AlkylationAlkyl halide (e.g., CH₃I)Quaternary imidazolium salt
N-Oxidationm-CPBA or H₂O₂Benzimidazole N-oxide

Reactivity of the Propyl Side Chain

The propyl group at the N1 position also offers opportunities for chemical modification, particularly at the carbon atom adjacent to the nitrogen (the α-carbon).

Oxidation: While the entire alkyl chain can be resistant to oxidation under mild conditions, strong oxidizing agents can lead to the cleavage of the side chain or oxidation at the benzylic-like α-position. Under controlled conditions, it might be possible to introduce a hydroxyl or carbonyl group at this position.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, can selectively introduce a halogen atom at the α-carbon of the propyl chain. This is analogous to the benzylic bromination of alkylbenzenes. researchgate.net The resulting α-halo derivative is a versatile intermediate for nucleophilic substitution reactions.

Nucleophilic Substitution: If a leaving group, such as a halogen, is introduced at the α-position of the propyl chain, it can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, such as amines, azides, cyanides, and alkoxides, providing a pathway to a diverse array of derivatives.

A summary of the reactivity of the propyl side chain is provided below.

ReactionPositionReagentsProduct Type
Oxidationα-carbonStrong oxidizing agentsCarbonyl or carboxyl derivatives (potential for chain cleavage)
Halogenationα-carbonNBS, UV lightα-Halo derivative
Nucleophilic Substitutionα-carbon (with a leaving group)Various nucleophiles (e.g., NaN₃, NaCN, R-NH₂)Substituted propyl side chain

Functionalization and Modification of the 5,6-Dimethyl Groups

The two methyl groups on the benzene ring are also amenable to chemical modification, providing another avenue for derivatization.

Oxidation to Carboxylic Acids: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This would result in the formation of 1-propyl-1H-benzo[d]imidazole-5,6-dicarboxylic acid. This dicarboxylic acid is a valuable precursor for the synthesis of polyesters, polyamides, and other polymers.

Halogenation: Similar to the propyl side chain, the methyl groups can undergo free-radical halogenation at the benzylic positions. chemguide.co.uk This would lead to the formation of mono-, di-, or tri-halomethyl derivatives at one or both methyl groups, depending on the reaction conditions. These halogenated derivatives are useful for further synthetic transformations.

Condensation Reactions: If the methyl groups are first oxidized to aldehydes (diformyl derivative), these can undergo condensation reactions with various nucleophiles. For example, reaction with hydrazines could lead to the formation of fused heterocyclic systems.

The table below outlines the potential modifications of the dimethyl groups.

ReactionFunctional GroupReagentsProduct Type
OxidationMethylKMnO₄ or H₂CrO₄Dicarboxylic acid
HalogenationMethylNBS or Cl₂, UV lightHalomethyl derivatives
CondensationFormyl (from oxidation of methyl)Hydrazines, amines, etc.Fused heterocyclic systems

Formation of Novel Derivatives and Polymeric Structures

The diverse reactivity of this compound at its various functional sites allows for the creation of a wide range of novel derivatives and the synthesis of polymeric materials.

Novel Derivatives: By combining the reactions discussed in the previous sections, a multitude of complex derivatives can be synthesized. For example, one could perform an electrophilic substitution on the benzene ring, followed by quaternization at the N3-position, and then functionalize the propyl side chain. This multi-step synthetic approach allows for the fine-tuning of the molecule's properties for specific applications.

Polymeric Structures: The ability to introduce bifunctional groups onto the this compound scaffold opens the door to the synthesis of polymers. For instance, the 1-propyl-1H-benzo[d]imidazole-5,6-dicarboxylic acid, obtained from the oxidation of the dimethyl groups, can be used as a monomer in polycondensation reactions with diols or diamines to produce polyesters and polyamides, respectively. sci-hub.seresearchgate.net These polymers would incorporate the rigid and thermally stable benzimidazole unit into their backbone, potentially leading to materials with desirable properties such as high thermal stability and chemical resistance.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.govacs.org For benzimidazole (B57391) derivatives, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), have proven effective in yielding results that correlate well with experimental data. mdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. nih.gov For 5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole, this process would define the precise bond lengths, bond angles, and dihedral angles of its ground state.

A critical aspect of this analysis is the conformation of the N-propyl group. The rotation around the N-C bond of the propyl chain creates different spatial arrangements (conformers) with varying energies. Computational analysis can identify the global minimum energy conformation, which is the most likely structure of the isolated molecule. These theoretical structures are often validated by comparison with experimental data from X-ray crystallography, if available. mdpi.comresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. nih.gov

In studies on the 5,6-dimethyl-1H-benzo[d]imidazole cation, the HOMO and LUMO orbitals are primarily localized on the benzimidazole ring system, indicating that this is the most electronically active region of the molecule. mdpi.comresearchgate.net DFT calculations can also map the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. dergipark.org.tr

Table 1: Representative Electronic Properties of Benzimidazole Derivatives from DFT Calculations

Parameter Description Typical Calculated Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV
Band Gap (ΔE) Energy difference between HOMO and LUMO 3.8 to 5.5 eV

Note: The values presented are representative ranges based on various DFT studies of benzimidazole derivatives and are intended for illustrative purposes. nih.govacs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT calculations are highly effective at predicting various spectroscopic properties, providing a powerful tool for structural confirmation and spectral interpretation. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. academicjournals.orgresearchgate.net These predicted shifts for this compound can be compared directly with experimental spectra to confirm its structure. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. nih.gov Theoretical frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and methodological approximations, leading to excellent agreement with experimental FT-IR data. mdpi.com For a derivative of 5,6-dimethyl-1H-benzo[d]imidazole, calculated C-H vibrations appeared at 3126 cm⁻¹, closely matching the experimental value of 3106 cm⁻¹. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.netmdpi.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax). For a related 5,6-dimethyl-1H-benzo[d]imidazole derivative, TD-DFT calculations predicted absorption peaks at 252 nm and 339 nm, which aligned well with the experimental peaks at 245 nm and 378 nm. mdpi.comresearchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a 5,6-Dimethyl-1H-benzo[d]imidazole Derivative

Spectroscopic Data Experimental Value Calculated Value (DFT)
IR (νC-H, ring) 3106 cm⁻¹ 3126 cm⁻¹
UV-Vis (λmax 1) 245 nm 252 nm

| UV-Vis (λmax 2) | 378 nm | 339 nm |

Note: Data is sourced from a study on a derivative salt of 5,6-dimethyl-1H-benzo[d]imidazole and demonstrates the typical correlation between experimental and theoretical values. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the physical movements of atoms and molecules, providing a detailed view of conformational changes, interactions with solvent molecules, and binding to other molecules like proteins or DNA. researchgate.netsemanticscholar.org For this compound, an MD simulation could reveal how the propyl chain moves and flexes in an aqueous environment and how the molecule interacts with a cell membrane. mdpi.com Such simulations are invaluable in pharmacology and materials science for understanding how a molecule behaves in a realistic, dynamic setting. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.govrsc.org For the synthesis of benzimidazoles, which often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, these calculations can map out the entire reaction pathway. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energy barriers for each step. This allows for the validation of proposed mechanisms and provides a deeper understanding of the factors controlling the reaction's outcome and efficiency. mdpi.com

Applications in Advanced Materials and Coordination Chemistry

Applications in Supramolecular Chemistry and Self-Assembly

The benzimidazole (B57391) scaffold, particularly functionalized derivatives like 5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole, is a subject of significant interest in supramolecular chemistry. The specific arrangement of hydrogen bond donors and acceptors, coupled with the aromatic system, allows these molecules to participate in predictable, non-covalent interactions, leading to the formation of highly ordered, self-assembled structures.

Formation of Molecular Adducts and Co-crystals

The ability of the 5,6-dimethyl-1H-benzo[d]imidazole moiety to form molecular adducts and co-crystals has been demonstrated through its synthesis as a salt hydrate (B1144303) with a 1,5-dioxaspiro[5.5] derivative. In a notable example, the compound 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (DBH) was prepared and analyzed. mdpi.com The crystal structure of this compound confirmed the formation of a molecular adduct comprising one (C9H11N2)+ cation (the 5,6-dimethyl-1H-benzo[d]imidazolium ion), one (C19H21O8)− anion, and a single water molecule. mdpi.com This formation highlights the capacity of the benzimidazole core to participate in ionic and hydrogen bonding interactions to create stable, crystalline supramolecular assemblies.

Role of Hydrogen Bonding and Halogen Bonding in Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design new solids with desired properties. ucsb.edu Hydrogen bonds and halogen bonds are two of the most powerful tools in this field due to their strength and directionality. ucsb.edunih.gov

Hydrogen Bonding: Hydrogen bonding plays a crucial role in the crystal packing of benzimidazole derivatives. In the crystal structure of the DBH adduct, the imidazolium (B1220033) cation, the organic anion, and the water molecule are assembled into a two-dimensional net framework. mdpi.com This extended structure is stabilized by a network of O–H···O and N–H···O hydrogen bonds. mdpi.com The nitrogen atoms of the benzimidazole unit and the oxygen atoms from the water molecules and the anion act as effective hydrogen-bond donors and acceptors, guiding the self-assembly process. mdpi.commdpi.com The analysis of crystal structures of similar benzimidazole compounds reveals that hydrogen bonding and van der Waals interactions are often the dominant forces dictating the molecular packing. nih.gov

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.govresearchgate.net This interaction is highly directional and has emerged as a complementary tool to hydrogen bonding for constructing complex supramolecular architectures. researchgate.netresearchgate.net The strength of the halogen bond can be tuned by changing the halogen atom (I > Br > Cl) or by modifying the electronic properties of the molecule to which it is attached. nih.gov While specific examples involving halogen bonding with this compound are not detailed in the available literature, the nitrogen atoms in the imidazole (B134444) ring present potential halogen bond acceptor sites. This makes the benzimidazole scaffold a promising building block for designing co-crystals and functional materials where the specific geometry and strength of halogen bonds can be exploited to control the final solid-state structure. rsc.org

Integration into Functional Materials

The unique electronic and structural characteristics of the this compound scaffold allow for its integration into a variety of functional materials, from optoelectronic devices to specialized polymer systems.

Optoelectronic Materials (e.g., Dyes for Solar Cells, Optical Applications)

Benzimidazole derivatives are versatile components in the design of materials for optical and electronic applications due to their tunable photophysical properties.

Optical Applications: Donor-acceptor-donor (D-A-D) structures derived from 1H-benzo[d]imidazole have been synthesized and investigated for their potential as optical waveguides. mdpi.com Certain crystalline forms of these derivatives exhibit strong luminescence in the yellow-to-green region (550–600 nm) and demonstrate efficient light propagation with low optical loss coefficients. mdpi.com The ability to form self-assembled, highly ordered crystalline structures, such as needles, is crucial for these applications. mdpi.com Furthermore, the nonlinear optical (NLO) properties of benzimidazole derivatives have been explored. nih.gov DFT studies on N-1-sulfonyl substituted benzimidazoles have shown that strategic placement of electron-withdrawing and donating groups can lead to significant NLO responses, making them promising candidates for modern high-tech applications. nih.gov

Table 1: Optical Properties of Benzimidazole-Based Materials
Material TypeApplicationKey Finding/PropertyReference
Ru(II) Complex (CBTR)Dye-Sensitized Solar CellsIncorporates a 1H-benzo[d]imidazole derivative in the donor system. researchgate.net
D-A-D Benzimidazole DerivativesOptical WaveguidesShowed strong luminescence (550-600 nm) and low optical loss. mdpi.com
N-1-Sulfonyl BenzimidazolesNonlinear Optics (NLO)Exhibited significant NLO responses based on DFT calculations. nih.gov

Electrochemical Properties (e.g., Redox Behavior)

The electrochemical behavior of benzimidazole derivatives is central to their synthesis and application in areas like electro-organic chemistry and materials science. The redox properties of the benzimidazole ring can be exploited for the formation of C-N bonds through electrochemical oxidation.

A plausible mechanism for the electrochemical synthesis of 1,2-disubstituted benzimidazoles involves an initial single electron transfer (SET) process at the anode, where a precursor molecule loses an electron to form a radical intermediate. acs.org This is followed by deprotonation and subsequent aromatization to form the stable benzimidazole ring system. acs.org

Cyclic voltammetry (CV) has been used to study this process. For a precursor to a 1,2-disubstituted benzimidazole, a distinct oxidation peak was observed at approximately 1.2 V versus an Ag/AgCl reference electrode, which was absent in the CV of the supporting electrolyte alone. acs.org This peak corresponds to the oxidative C-N bond formation, demonstrating the redox activity of the system. This electrochemical strategy offers a mild, catalyst-free method for synthesizing benzimidazole derivatives. acs.org

Table 2: Electrochemical Data for a Benzimidazole Precursor
TechniqueParameterObserved ValueReference
Cyclic Voltammetry (CV)Oxidation Peak Potential~1.2 V (vs. Ag/AgCl) acs.org

Q & A

Q. Optimization Tips :

  • Use anhydrous DMF to prevent side reactions.
  • Monitor reaction progress via TLC to avoid over-alkylation.

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming substituent positions. For example, methyl groups at positions 5 and 6 appear as singlets near δ 2.3–2.5 ppm, while the propyl chain shows characteristic triplet/multiplet patterns in 1H^{1}\text{H} NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (e.g., 61.73° between benzimidazole and phenyl rings in derivatives), confirming planarity and steric effects . Software like SHELXL (via SHELX suite) is widely used for refinement .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:

  • Functional Selection : The B3LYP hybrid functional (combining exact exchange and gradient corrections) accurately predicts electronic structures. Basis sets like 6-31G* optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity .
  • Applications :
    • Charge Distribution : Natural Bond Orbital (NBO) analysis identifies nucleophilic/electrophilic sites (e.g., nitrogen atoms in the imidazole ring).
    • Reaction Pathways : Transition-state modeling using QM/MM methods can elucidate alkylation mechanisms .

Advanced: What challenges arise in crystallographic analysis, and how are they resolved?

Answer:

  • Crystal Packing Issues : Bulky substituents (e.g., propyl groups) may disrupt lattice formation. Solutions include:
    • Co-crystallization with small molecules (e.g., water clusters) to stabilize the structure .
    • Using high-resolution synchrotron data for twinned crystals.
  • Software Tools : SHELXPRO interfaces with refinement algorithms to handle disordered atoms, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced: How do structural modifications influence biological activity in SAR studies?

Answer:

  • Substituent Effects :
    • Methyl Groups : Enhance lipophilicity and metabolic stability. Derivatives with 5,6-dimethyl substitution show improved EGFR inhibition (IC50_{50} < 10 µM) compared to unsubstituted analogs .
    • Propyl Chain : Extending alkyl chains increases membrane permeability but may reduce solubility. In-silico ADMET analysis (e.g., SwissADME) predicts logP values >3.0, requiring formulation optimization .
  • Docking Studies : Molecular docking (AutoDock Vina) reveals hydrogen bonds between the imidazole nitrogen and EGFR kinase domain (PDB: 1M17), guiding lead optimization .

Advanced: What methodological discrepancies exist in reported synthetic yields, and how can they be reconciled?

Answer:

  • Contradictions :
    • NaH-mediated alkylation claims quantitative yields , while Pd/C reduction achieves 85% .
    • Discrepancies arise from solvent purity (DMF vs. methanol) and intermediate stability.
  • Resolution :
    • Reproduce protocols with strict inert conditions (Ar atmosphere).
    • Validate purity via HPLC-MS to distinguish byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.